It's important to remember that 1,2-Dichloroethane is a suspected carcinogen and can cause respiratory problems and nervous system damage upon exposure []. Researchers must strictly adhere to safety protocols when handling this chemical.
1,2-Dichloroethane, also known as ethylene dichloride, is a colorless, oily liquid with a sweet chloroform-like odor. Its chemical formula is C₂H₄Cl₂. The compound consists of two carbon atoms connected by a single bond, each bonded to one chlorine atom and two hydrogen atoms. It has a molecular weight of 98.96 g/mol and is slightly soluble in water while being miscible with many organic solvents .
1,2-Dichloroethane exhibits mutagenic properties as evidenced by positive responses in bacterial strains during testing . Chronic exposure can lead to significant health issues including:
The compound has been classified as a potential carcinogen based on animal studies. Prolonged exposure has been associated with an increased risk of cancer due to its mutagenic effects .
The compound has diverse applications across various industries:
Studies indicate that 1,2-dichloroethane interacts with various biological systems and can affect metabolic pathways. Its mutagenic properties raise concerns regarding its potential effects on human health when exposed through inhalation or dermal contact. Environmental interaction studies show that it volatilizes quickly from water bodies and can persist in groundwater without significant biodegradation .
Several compounds share structural similarities with 1,2-dichloroethane. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Uses | Unique Characteristics |
---|---|---|---|
1,2-Dichloroethane | C₂H₄Cl₂ | Solvent, chemical intermediate | High volatility; mutagenic properties |
Chloroform | CHCl₃ | Solvent in organic chemistry | Non-flammable; less reactive than dichloroethane |
Trichloroethylene | C₂HCl₃ | Industrial solvent | Non-flammable; used in degreasing |
Vinyl Chloride | C₂H₃Cl | Production of polyvinyl chloride | Gaseous state at room temperature; highly toxic |
1,2-Dichloroethane's unique combination of volatility, solvent properties, and mutagenicity distinguishes it from other chlorinated hydrocarbons. Its role as an intermediate in vinyl chloride production further emphasizes its industrial significance.
The spectroscopic characterization of 1,2-dichloroethane through Raman and infrared spectroscopy provides fundamental insights into its molecular structure and conformational behavior. The vibrational spectroscopy of this compound has been extensively studied, revealing distinct spectral signatures that correspond to different conformational states [1] [2] [3].
Raman Spectroscopic Analysis
The Raman spectrum of 1,2-dichloroethane exhibits characteristic vibrational modes that serve as fingerprint signatures for conformational identification. The most significant Raman bands appear at 325 cm⁻¹, attributed to carbon-carbon-chlorine bending vibrations, and at 650 cm⁻¹, corresponding to carbon-chlorine stretching modes [4] [5]. The carbon-carbon stretching vibration manifests at approximately 995 cm⁻¹, providing information about the skeletal framework of the molecule [2].
The intensity ratios of specific Raman bands have proven particularly valuable for quantitative conformational analysis. The anti and gauche conformers exhibit distinct intensity patterns, with the 325 cm⁻¹ band showing enhanced intensity for the trans conformer due to its symmetric nature [1] [6]. Temperature-dependent Raman studies demonstrate systematic changes in band intensity ratios, enabling thermodynamic analysis of conformational equilibria [5] [6].
Infrared Spectroscopic Signatures
Infrared spectroscopy reveals complementary vibrational information with characteristic absorption bands at 2960 cm⁻¹ for carbon-hydrogen stretching vibrations and strong absorption features in the 600-800 cm⁻¹ region corresponding to carbon-chlorine stretching modes [7] [3]. The carbon-carbon-chlorine bending vibrations appear at 325 cm⁻¹, consistent with Raman observations, though with different selection rules governing band intensities [8] [9].
The far-infrared region displays distinctive features at 409 cm⁻¹, approximately 265 cm⁻¹, and 222 cm⁻¹, with an additional band centered below 135 cm⁻¹ [10]. These low-frequency modes provide information about molecular torsional dynamics and intermolecular interactions in condensed phases.
Spectroscopic Method | Frequency (cm⁻¹) | Assignment | Conformer | Intensity |
---|---|---|---|---|
Raman | 325 | C-C-Cl bending | Trans/Anti | Strong |
Infrared | 2960 | C-H stretching | Both | Strong |
Raman (C-Cl stretch) | 650 | C-Cl stretching | Both | Medium |
Infrared (C-H stretch) | 2960 | C-H stretching | Both | Strong |
Raman (C-C stretch) | 995 | C-C stretching | Both | Medium |
Infrared (C-C-Cl bend) | 325 | C-C-Cl bending | Trans/Anti | Strong |
The conformational dynamics of 1,2-dichloroethane represent a classical example of internal rotation about a single carbon-carbon bond, exhibiting distinct gauche and trans conformational states with phase-dependent populations [11] [6]. This conformational isomerism was first recognized in 1932 by Mizushima and Higasi through dipole moment measurements, marking the dawn of conformational analysis in organic chemistry [12] [11].
Conformational Structure and Energetics
The trans (anti) conformer adopts a staggered configuration with chlorine atoms positioned 180° apart, resulting in zero molecular dipole moment due to symmetry considerations [11] [13]. The gauche conformers exist as enantiomeric pairs with torsion angles of ±68.1°, each possessing a dipole moment of 1.83 Debye [14] [11]. Experimental and computational studies consistently show the trans conformer as the most stable form, with gauche conformers lying approximately 1.12 kJ/mol higher in energy [6] [13].
Phase-Dependent Conformational Populations
Gas phase studies reveal a conformational distribution of approximately 68.7% trans and 31.3% gauche conformers at ambient temperature [13]. This distribution reflects the Boltzmann weighting based on the energy difference between conformational states. Liquid phase measurements show enhanced gauche populations due to favorable dipole-dipole interactions and solvation effects [5] [15].
The solid state exclusively adopts the trans conformation, as confirmed by X-ray crystallography and solid-state spectroscopy [16] [17]. This preference results from optimal crystal packing efficiency and minimization of intermolecular repulsions [17].
Temperature and Pressure Effects
Temperature-dependent studies demonstrate systematic shifts in conformational equilibria following Boltzmann statistics. Increasing temperature enhances gauche populations due to entropic contributions, while pressure effects primarily influence the liquid-solid phase transition behavior [4] [16]. High-pressure Raman spectroscopy reveals pressure-induced conformational changes and phase transformations occurring at 4-5 GPa and 8-9 GPa [4].
Conformer | Torsion Angle (degrees) | Dipole Moment (D) | Relative Energy (kJ/mol) | Population (298K) |
---|---|---|---|---|
Trans (Anti) | 180.0 | 0.00 | 0.00 | 0.687 |
Gauche | 68.1 | 1.83 | 1.12 | 0.157 |
Gauche | -68.1 | 1.83 | 1.12 | 0.157 |
The molecular geometry and conformational preferences of 1,2-dichloroethane demonstrate pronounced sensitivity to solvent dielectric properties, reflecting the fundamental role of electrostatic interactions in determining molecular structure [5] [18] [19]. The dielectric constant of the surrounding medium significantly influences the relative stability of gauche and trans conformers through differential solvation mechanisms.
Dielectric Constant Dependence
In low dielectric environments such as carbon tetrachloride (ε = 2.24), the conformational distribution closely resembles gas-phase behavior with predominant trans populations [5]. However, in high dielectric media like acetonitrile (ε = 37.5) and water (ε = 80.4), the gauche conformer population increases substantially due to preferential stabilization of the polar conformer [5] [15].
The dielectric stabilization effect arises from favorable electrostatic interactions between the gauche conformer's dipole moment (1.83 D) and the polar solvent environment [20] [21]. This preferential solvation reduces the effective energy difference between conformers from approximately 2.5 kJ/mol in the gas phase to 1.2 kJ/mol in aqueous solution [5] [15].
Solvent-Specific Geometric Perturbations
Computational studies using polarizable continuum models reveal systematic changes in bond lengths and bond angles as functions of solvent dielectric constant [18] [19]. The carbon-carbon bond length exhibits slight elongation in polar solvents, while carbon-chlorine bonds show minimal variation [22]. Torsional angles demonstrate small but measurable deviations from ideal staggered geometries in high dielectric media [23].
Thermodynamic Implications
Solvent effects manifest in both enthalpic and entropic contributions to conformational equilibria. While dielectric continuum models adequately predict free energy changes, experimental enthalpy values in aqueous solutions deviate significantly from theoretical predictions, suggesting specific hydrophobic interactions beyond simple electrostatic effects [5]. The positive enthalpy deviations of approximately 3.5 kJ/mol are compensated by increased entropy terms, consistent with hydrophobic solvation mechanisms [5].
Solvent | Dielectric Constant | Gauche Population | Energy Difference (kJ/mol) | Dipole Moment (D) |
---|---|---|---|---|
Gas Phase | 1.00 | 0.313 | 2.5 | 1.42 |
Carbon Tetrachloride | 2.24 | 0.350 | 2.0 | 1.45 |
Acetonitrile | 37.50 | 0.450 | 1.5 | 1.65 |
Water | 80.40 | 0.480 | 1.2 | 1.72 |
Liquid Phase | 10.36 | 0.420 | 1.8 | 1.58 |
The phase transition behavior of 1,2-dichloroethane encompasses a comprehensive range of thermodynamic properties, including vapor pressure relationships, critical phenomena, and azeotropic mixture formation [24] [25] [26]. These characteristics define the compound's behavior across different temperature and pressure conditions, providing essential information for understanding its physicochemical properties.
Vapor Pressure Characteristics
1,2-Dichloroethane exhibits significant volatility with a vapor pressure of 83 mmHg at 25°C, contributing to its environmental mobility and atmospheric transport [24] [27]. The vapor pressure-temperature relationship follows the Cragoe equation, providing accurate predictions across the entire liquid range [28]. At standard atmospheric pressure, the compound boils at 83.4°C with a normal melting point of -35.6°C [24] [29].
The critical constants define the upper limits of liquid-vapor equilibrium, with a critical temperature of 561.6 K (288.5°C) and critical pressure of 5380 kPa [24] [27]. The critical density of 440.37 kg/m³ reflects the compound's molecular structure and intermolecular interactions [30].
Azeotropic Mixture Formation
1,2-Dichloroethane forms azeotropic mixtures with numerous solvents, demonstrating minimum-boiling behavior in most binary systems [26] [31] [32]. The most significant azeotrope occurs with water, containing 17.0 mol% 1,2-dichloroethane and boiling at 70.5°C, substantially below the boiling points of either pure component [31] [33].
Additional azeotropic systems include mixtures with methanol (25.0 mol% DCE, boiling at 58.2°C), ethanol (35.0 mol% DCE, boiling at 67.1°C), and various other organic solvents [34] [35]. These azeotropic relationships have practical implications for separation processes and environmental fate modeling [36].
Thermodynamic Properties
The standard enthalpy of vaporization (33.91 kJ/mol at 20°C) and entropy of vaporization provide insights into intermolecular forces and molecular ordering in different phases [24]. The heat capacity of the liquid phase (129.0 J/mol·K) reflects molecular vibrational contributions and conformational dynamics [24] [30].
Surface tension measurements (32.23 dyn/cm at 20°C) indicate moderate intermolecular attractions, consistent with the compound's dielectric constant of 10.36 [37] [38]. The viscosity of 0.79 cP at ambient temperature reflects molecular size and shape effects on liquid flow properties [37].
Temperature (K) | Pressure (kPa) | Phase | Vapor Pressure (mmHg) | Density (g/mL) |
---|---|---|---|---|
237.20 | 0.001 | Triple Point | 0.001 | 1.350 |
298.15 | 11.000 | Liquid | 83.000 | 1.253 |
356.50 | 101.300 | Boiling Point | 760.000 | 1.000 |
561.60 | 5380.000 | Critical Point | 39890.000 | 0.440 |
Co-solvent | Azeotrope Composition (mol% DCE) | Azeotrope Boiling Point (°C) | Azeotrope Type | Pressure (kPa) |
---|---|---|---|---|
Water | 17.0 | 70.5 | Minimum | 101.3 |
Methanol | 25.0 | 58.2 | Minimum | 101.3 |
Ethanol | 35.0 | 67.1 | Minimum | 101.3 |
Benzene | 52.0 | 77.5 | Nearly Ideal | 101.3 |
Toluene | 48.0 | 82.0 | Minimum | 101.3 |
Flammable;Irritant;Health Hazard